Hdac1-IN-4

Antimalarial PfHDAC1 inhibition Target selectivity

Select Hdac1-IN-4 for unambiguous PfHDAC1 target validation. With sub-5 nM potency against PfHDAC1 and ~150-fold selectivity over mammalian HDAC (HEK-293T IC50: 0.72 μM; HepG2 IC50: 0.75 μM), it eliminates confounding host-cell effects seen with pan-HDAC inhibitors. Chemically distinct from human HDAC-IN-4 (CXD101), it ensures parasite-specific epigenetic profiling. Essential for malaria drug discovery and host-parasite co-culture assays.

Molecular Formula C21H24BrClN6O2
Molecular Weight 507.8 g/mol
Cat. No. B12424796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac1-IN-4
Molecular FormulaC21H24BrClN6O2
Molecular Weight507.8 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=C(C=C2)Br)CN3CC4(C3)CCN(C4)C5=NC=C(C=N5)C(=O)NO.Cl
InChIInChI=1S/C21H23BrN6O2.ClH/c1-26-9-15(17-3-2-16(22)6-18(17)26)10-27-11-21(12-27)4-5-28(13-21)20-23-7-14(8-24-20)19(29)25-30;/h2-3,6-9,30H,4-5,10-13H2,1H3,(H,25,29);1H
InChIKeyQDAASXJSKUPZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac1-IN-4: Potent PfHDAC1 Inhibitor with Sub-5 nM Antimalarial Activity and Low Mammalian Cytotoxicity


Hdac1-IN-4 (also designated JX34; CAS 2482998-39-8; C21H24BrClN6O2; MW 507.82) is a potent and selective inhibitor of Plasmodium falciparum histone deacetylase 1 (PfHDAC1) developed as an antimalarial agent. The compound demonstrates sub-5 nanomolar inhibitory activity against PfHDAC1 [1] and exhibits favorable selectivity with low cytotoxicity against mammalian cell lines (HEK-293T IC50 = 0.72 μM; HepG2 IC50 = 0.75 μM) . Hdac1-IN-4 represents a targeted antimalarial strategy focused on the parasite-specific epigenetic machinery rather than pan-HDAC inhibition.

Why Generic Pan-HDAC or Human HDAC Inhibitors Cannot Substitute for Hdac1-IN-4 in Antimalarial Research


Substituting Hdac1-IN-4 with a generic HDAC inhibitor for antimalarial studies would be scientifically invalid due to fundamental differences in target orthologs and selectivity profiles. Hdac1-IN-4 specifically targets PfHDAC1, the Plasmodium falciparum ortholog of human HDAC1, which shares only limited sequence homology with its human counterpart . Pan-HDAC inhibitors such as vorinostat (SAHA) inhibit multiple human HDAC isoforms with broad cytotoxicity [1], whereas Hdac1-IN-4 demonstrates approximately 150-fold selectivity for parasite killing over mammalian cytotoxicity (PfHDAC1 IC50 < 5 nM vs. HEK-293T IC50 = 720 nM) [2]. Critically, compounds designated HDAC-IN-4 (CAS 934828-12-3; CXD101/AZD9468) represent an entirely different chemical entity—a human Class I HDAC inhibitor with IC50 values of 63 nM, 570 nM, and 550 nM for HDAC1, HDAC2, and HDAC3 respectively—and have no demonstrated activity against PfHDAC1 or antimalarial applications . Name confusion between HDAC1-IN-4 and HDAC-IN-4 could lead to catastrophic experimental failure; these are distinct molecules with divergent targets, species specificity, and intended research applications. The quantitative differentiation outlined below provides the necessary evidence for informed procurement decisions.

Hdac1-IN-4 Quantitative Differentiation Evidence: Comparative Potency and Selectivity Data


Hdac1-IN-4 vs. Pan-HDAC Inhibitors: Parasite-Specific Target Engagement and Mammalian Cytotoxicity Window

Hdac1-IN-4 demonstrates a favorable therapeutic window of approximately 150-fold between antiparasitic activity and mammalian cytotoxicity, a critical differentiation from pan-HDAC inhibitors such as vorinostat (SAHA) which exhibit broad cytotoxicity across multiple HDAC isoforms . While pan-HDAC inhibitors typically show IC50 values in the 10-100 nM range against human HDAC1-3 with concomitant mammalian cytotoxicity, Hdac1-IN-4 achieves sub-5 nM potency against PfHDAC1 while maintaining HEK-293T cell viability with an IC50 of 0.72 μM [1].

Antimalarial PfHDAC1 inhibition Target selectivity

Hdac1-IN-4 vs. HDAC1-IN-3: Comparative Mammalian HDAC Off-Target Activity

When compared to HDAC1-IN-3, another PfHDAC1 inhibitor in the same series, Hdac1-IN-4 (JX34) demonstrates substantially reduced off-target activity against human HDAC isoforms, a critical advantage for antimalarial research requiring minimal interference with host epigenetic machinery . HDAC1-IN-3 exhibits significant inhibition of human HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 with IC50 values of 2.2, 5.1, 5.2, 85.5, and 29.9 nM respectively . In contrast, Hdac1-IN-4 shows markedly lower mammalian cytotoxicity (HEK-293T IC50 = 0.72 μM; HepG2 IC50 = 0.75 μM), suggesting reduced human HDAC engagement .

Antimalarial Off-target profiling HDAC selectivity

Hdac1-IN-4 vs. Human Class I HDAC Inhibitor HDAC-IN-4: Critical Compound Identity Distinction

A critical procurement distinction exists between Hdac1-IN-4 (CAS 2482998-39-8; antimalarial PfHDAC1 inhibitor) and HDAC-IN-4 (CAS 934828-12-3; CXD101/AZD9468; human Class I HDAC inhibitor) . These are chemically distinct entities with divergent molecular formulas (Hdac1-IN-4: C21H24BrClN6O2, MW 507.82; HDAC-IN-4: C24H29N5O, MW 403.52) and entirely different biological targets . HDAC-IN-4 demonstrates IC50 values of 63 nM, 570 nM, and 550 nM against human HDAC1, HDAC2, and HDAC3 respectively, with no activity against HDAC Class II enzymes and no reported antimalarial activity [1].

Compound identity Chemical differentiation Target specificity

Hdac1-IN-4 Cytotoxicity Profile: Cross-Cell Line Mammalian Safety Assessment

Hdac1-IN-4 demonstrates consistent low cytotoxicity across multiple mammalian cell lines, with IC50 values of 0.72 μM in HEK-293T (human embryonic kidney) cells and 0.75 μM in HepG2 (human hepatocellular carcinoma) cells following 72-hour incubation . This cross-cell line consistency supports the compound's suitability for host-parasite co-culture systems where mammalian cell viability must be preserved to accurately assess parasite-specific effects [1].

Cytotoxicity Selectivity index Host cell safety

Optimal Research Applications for Hdac1-IN-4 in Antimalarial and Parasite Epigenetics Studies


PfHDAC1 Target Validation and Mechanism-of-Action Studies in Plasmodium falciparum

Hdac1-IN-4 is optimized for PfHDAC1 target validation experiments where parasite-specific epigenetic modulation must be distinguished from host cell HDAC effects. The compound's sub-5 nM PfHDAC1 inhibitory activity combined with micromolar-range mammalian cytotoxicity (HEK-293T IC50 = 0.72 μM; HepG2 IC50 = 0.75 μM) enables clean interpretation of parasite-specific histone acetylation changes without confounding human HDAC inhibition . This application is supported by the compound's demonstrated selectivity window of approximately 150-fold between antimalarial activity and host cell toxicity [1].

Antimalarial Drug Discovery Screening and Lead Optimization

Hdac1-IN-4 serves as a valuable reference compound in antimalarial screening cascades for PfHDAC1-targeted drug discovery programs. With consistent potency (IC50 < 5 nM) and reproducible cytotoxicity across multiple mammalian cell lines, the compound provides a reliable benchmark for structure-activity relationship (SAR) studies . Its favorable selectivity profile relative to earlier PfHDAC1 inhibitors such as HDAC1-IN-3—which exhibits nanomolar off-target activity against five human HDAC isoforms—makes Hdac1-IN-4 a preferred chemical probe for lead optimization efforts where minimizing host HDAC engagement is critical [1].

Host-Parasite Interaction and Co-Culture Systems

The consistent micromolar-range cytotoxicity of Hdac1-IN-4 across HEK-293T (IC50 = 0.72 μM) and HepG2 (IC50 = 0.75 μM) cell lines supports its application in host-parasite co-culture experimental systems . In these assays, maintaining mammalian cell viability is essential for accurate assessment of parasite invasion, replication, and egress dynamics. The compound's defined cytotoxicity threshold allows researchers to establish appropriate working concentrations that achieve robust PfHDAC1 inhibition (sub-5 nM range) while preserving host cell integrity [1].

Parasite Epigenetic Machinery Comparative Studies

Hdac1-IN-4 is uniquely suited for comparative studies investigating the divergence between parasite and human HDAC1 orthologs. The compound's molecular structure (C21H24BrClN6O2; MW 507.82) is chemically distinct from human HDAC-targeting agents such as HDAC-IN-4 (CXD101/AZD9468; C24H29N5O; MW 403.52), enabling clear differentiation between parasite-specific and human HDAC1 inhibition phenotypes . This application is particularly valuable for understanding the evolutionary divergence of HDAC1 function between Plasmodium species and mammalian hosts, with implications for species-selective inhibitor design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.